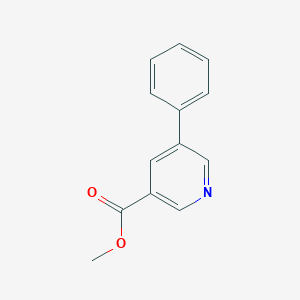

Methyl 5-phenylnicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)12-7-11(8-14-9-12)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXJQNNSSJBPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602513 | |

| Record name | Methyl 5-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-13-6 | |

| Record name | Methyl 5-phenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-phenylnicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 5 Phenylnicotinate

Regioselective Synthesis Strategies for Methyl 5-phenylnicotinate

The regioselective construction of the C5-phenyl bond on the nicotinate (B505614) framework is a key challenge. Modern synthetic chemistry offers powerful tools to achieve this with high precision, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance. nobelprize.orgrsc.org These reactions typically involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. nobelprize.orglibretexts.org

The Suzuki-Miyaura coupling is a widely utilized method for the synthesis of biaryls. libretexts.org This reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. nobelprize.org For the synthesis of this compound, this translates to the reaction between methyl 5-bromonicotinate and phenylboronic acid. researchgate.net

The reaction has been shown to be effective for the preparation of 5-substituted nicotinic acid derivatives on solid supports, highlighting its robustness and applicability in combinatorial chemistry. researchgate.net The use of arylboronic acids is advantageous due to their commercial availability, relatively low toxicity, and stability to air and moisture. nobelprize.org The reaction conditions are generally mild, and the process tolerates a wide range of functional groups. nobelprize.org

A typical procedure involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand, along with a base like sodium carbonate or potassium carbonate, in a suitable solvent system such as a mixture of toluene (B28343), ethanol, and water.

Table 1: Example of Suzuki-Miyaura Coupling for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Methyl 5-bromonicotinate | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | This compound |

This method provides a direct and efficient route to this compound and its derivatives.

The Negishi coupling reaction provides another powerful tool for the formation of carbon-carbon bonds, utilizing organozinc reagents. wikipedia.org These reagents are known for their high reactivity and functional group tolerance. wikipedia.org The synthesis of this compound can be achieved by coupling an organozinc reagent, such as phenylzinc chloride, with methyl 5-bromonicotinate. uni-muenchen.de

Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal. uni-muenchen.deuni-muenchen.de The subsequent palladium-catalyzed coupling proceeds under mild conditions. wikipedia.org The Negishi reaction is particularly useful when dealing with substrates that are sensitive to the basic conditions often required for Suzuki-Miyaura couplings.

In a specific example, the Negishi coupling of a functionalized benzylzinc bromide with methyl 5-bromonicotinate has been reported, although the yield was modest. uantwerpen.be This highlights that while the Negishi coupling is a viable method, optimization of reaction conditions is crucial for achieving high yields.

Table 2: Example of Negishi Coupling for a Related Phenylnicotinate

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| (3-methoxycarbonylbenzyl)indium bromide | Methyl 5-bromonicotinate | Not specified | Benzylpyridine derivative | 21% |

Note: This example uses an organoindium reagent, which is closely related to organozinc reagents in its application in cross-coupling reactions.

The choice of the catalytic system is critical for the success of palladium-catalyzed cross-coupling reactions. The system typically consists of a palladium source (precatalyst) and one or more ligands.

Palladium Precatalysts: Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgnih.gov Pd(OAc)₂ is often used in combination with phosphine ligands, where it is reduced in situ to the active Pd(0) species. researchgate.netrsc.org Pd(PPh₃)₄ is a stable Pd(0) complex that can be used directly. thieme-connect.com

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tri-o-tolylphosphine, play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and promoting the key steps of the catalytic cycle. nih.govnih.gov The steric and electronic properties of the ligand can significantly affect the reaction outcome. For instance, bulky and electron-rich phosphines can enhance the rate of oxidative addition and reductive elimination.

Bases: In Suzuki-Miyaura couplings, a base is required to activate the organoboron reagent. nobelprize.org Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and triethylamine (B128534) (Et₃N). The base facilitates the transmetalation step by forming a more nucleophilic boronate species.

The combination of 'Pd(OAc)₂' and PPh₃ is a widely used precatalyst system. rsc.org The ratio of Pd to PPh₃ can influence the nature of the active catalytic species and, consequently, the reaction's efficiency and selectivity. researchgate.netrsc.org

Reactivity with Organozinc Reagents (e.g., Phenylzinc Chloride and 5-bromonicotinates)

Alternative Arylation Approaches to the Nicotinate Scaffold

While palladium-catalyzed reactions are dominant, other methods for the arylation of the nicotinate ring exist.

An alternative approach involves the use of organocopper reagents, which can be generated from organozinc compounds. The reaction of an aryl halide like iodobenzene (B50100) with activated zinc powder, often in the presence of an activating agent like 1,2-dibromoethane, generates an organozinc intermediate. uni-muenchen.deuni-muenchen.de This can then be transmetalated with a copper salt, such as copper(I) cyanide (CuCN), to form a more reactive organocopper species. This species can then undergo coupling with a suitable nicotinate derivative.

This type of methodology, often referred to as a copper-catalyzed Negishi-type coupling, can be advantageous in certain cases, potentially offering different reactivity and selectivity profiles compared to palladium-catalyzed systems. organic-chemistry.org The use of copper is also attractive from a cost perspective, as it is a more abundant and less expensive metal than palladium. organic-chemistry.org

Synthesis of Related Nicotinates as Precursors

The efficient synthesis of nicotinic acid derivatives serves as a crucial starting point for the preparation of more complex molecules like this compound. Key methodologies include the oxidation of readily available pyridines and subsequent esterification.

Preparation of 5-Methylnicotinic Acid from 3,5-Dimethylpyridine via Oxidation

The synthesis of 5-Methylnicotinic acid, a key precursor, is commonly achieved through the oxidation of 3,5-Dimethylpyridine. One established method employs potassium permanganate (B83412) (KMnO₄) as the oxidizing agent in an aqueous solution. chemicalbook.comgoogle.com The reaction is typically conducted under mild temperature conditions, for instance, by adding KMnO₄ portion-wise to a solution of 3,5-lutidine in water at a controlled temperature of 25-35°C, followed by a heating period. chemicalbook.com This process can, however, lead to the formation of 3,5-pyridinedicarboxylic acid as a by-product due to the strong oxidizing nature of potassium permanganate. google.com A unique post-processing method involving pH adjustment can effectively separate the target product from this by-product, leveraging their different solubilities at various pH levels. google.com

Alternative oxidation methods have also been developed to improve selectivity and yield. One such method involves using hydrogen peroxide in the presence of concentrated sulfuric acid, with the reaction carried out at elevated temperatures (110-150°C). google.com

Table 1: Oxidation of 3,5-Dimethylpyridine to 5-Methylnicotinic Acid

| Oxidizing Agent | Solvent | Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Water | 25-45°C, 20 hours | 59.4% | >99% after refining | chemicalbook.comgoogle.com |

| Hydrogen Peroxide (H₂O₂) / Sulfuric Acid (H₂SO₄) | Concentrated H₂SO₄ | 110-150°C, 5-20 hours | Not specified | Not specified | google.com |

Esterification of Nicotinic Acid Derivatives (e.g., with Thionyl Chloride and Methanol)

The conversion of nicotinic acid derivatives to their corresponding methyl esters is a fundamental transformation. A widely used and efficient method for this esterification is the use of thionyl chloride (SOCl₂) in methanol (B129727) (MeOH). vulcanchem.comresearchgate.net This reaction proceeds by first converting the carboxylic acid to a more reactive acyl chloride intermediate. vulcanchem.comsmolecule.com The subsequent nucleophilic attack by methanol on the acyl chloride yields the methyl ester. vulcanchem.com This procedure is often carried out under reflux or at elevated temperatures to ensure complete reaction. For instance, a solution of the carboxylic acid in methanol is treated dropwise with thionyl chloride at 0°C, followed by stirring at a higher temperature (e.g., 50°C) for several hours. researchgate.net This method has been successfully applied to various nicotinic acid derivatives, demonstrating its general applicability. vulcanchem.comresearchgate.netchemistryjournal.net

Table 2: Esterification of Nicotinic Acid Derivatives

| Reactants | Reagents | Key Intermediate | General Conditions | Reference |

|---|---|---|---|---|

| Nicotinic Acid Derivative, Methanol | Thionyl Chloride (SOCl₂) | Nicotinoyl Chloride | 0°C to reflux | vulcanchem.comresearchgate.net |

| Nicotinic Acid | Methanol, Sulfuric Acid (H₂SO₄) | - | Heating on water bath | researchgate.net |

Functional Group Interconversions and Derivatization from this compound

This compound serves as a versatile scaffold for further chemical modifications, particularly for the synthesis of piperidine (B6355638) derivatives, which are prevalent in many pharmaceutical agents.

Transformations to Piperidine Derivatives

The reduction of the pyridine (B92270) ring in this compound is a key step in accessing the corresponding piperidine core. This transformation opens up avenues for creating a diverse range of substituted piperidines.

Starting from this compound, the pyridine ring can be hydrogenated to yield the corresponding piperidine ring. A common method for this reduction involves using platinum(IV) oxide (PtO₂) as a catalyst in the presence of hydrogen gas and sulfuric acid in methanol. researchgate.net This reaction typically produces a mixture of cis and trans epimers of the resulting 3-phenyl-5-methoxycarbonylpiperidine. These epimers can then be separated chromatographically. researchgate.net

Subsequent hydrolysis of the separated epimeric esters, for example using aqueous lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and methanol, affords the corresponding epimeric carboxylic acid derivatives. researchgate.net This two-step sequence provides access to both the cis and trans isomers of N-protected 3-phenylpiperidine-5-carboxylic acid, which are valuable building blocks for more complex molecules. researchgate.net

The ester functionality of the epimeric piperidine derivatives can be further transformed. Reduction of the carboxylic esters, for instance with lithium borohydride (B1222165) in a mixture of diethyl ether and toluene at elevated temperatures, yields the corresponding hydroxymethyl piperidine derivatives. researchgate.net This provides access to both cis- and trans-5-(hydroxymethyl)-3-phenylpiperidine after appropriate N-protection and deprotection steps. researchgate.net

Furthermore, the hydroxyl group of the hydroxymethyl piperidines can be converted to a methoxymethyl group. This is achieved by treating the alcohol with a base such as sodium hydride followed by an alkylating agent like methyl tosylate in a solvent like tetrahydrofuran. researchgate.net This sequence of reactions, starting from the epimeric esters, allows for the specific synthesis of both cis- and trans-5-(methoxymethyl)-3-phenylpiperidine derivatives, showcasing the versatility of the initial piperidine scaffold. researchgate.net

Formation of Epimeric Acetylene (B1199291) Derivatives

The transformation of this compound into more complex piperidine-based structures opens avenues for diverse functionalization, including the introduction of acetylene moieties. A multi-step synthesis starting from this compound can yield epimeric acetylene derivatives. researchgate.net The initial step involves the reduction of the pyridine ring to a piperidine ring. This is followed by a series of protection, deprotection, and functional group manipulations. researchgate.net

The key steps to arrive at the acetylene derivatives from the piperidine intermediate include the conversion of the ester group to a hydroxymethyl group, which is then oxidized to an aldehyde. This aldehyde serves as the precursor for the introduction of the acetylene group via reaction with a suitable reagent, such as the Bestmann-Ohira reagent, leading to the formation of the terminal alkyne. researchgate.net This process generates epimeric pairs, designated as cis and trans isomers, which can be separated chromatographically. researchgate.net

Stereoselective Control in Derivatization

Stereoselectivity is a critical aspect of synthesizing complex molecules from this compound, particularly when the pyridine ring is reduced to a piperidine. This reduction creates stereocenters, leading to cis and trans isomers. The ability to control and separate these isomers is fundamental for developing stereospecific derivatives. researchgate.net

In the synthesis of piperidine derivatives from this compound, the initial catalytic hydrogenation yields a mixture of cis and trans isomers of methyl 5-phenylpiperidine-3-carboxylate. These isomers can be separated using chromatography. researchgate.net Subsequent reactions on the separated epimers allow for stereoselective synthesis, where the spatial orientation of the substituents is preserved or predictably altered. This control is crucial as the pharmacological and physicochemical properties of the final molecules can be significantly influenced by their stereochemistry. researchgate.netnih.gov The synthesis of a variety of positional and stereoisomers of functionalized piperidines highlights the importance of catalyst and protecting group choice in directing the reaction to the desired outcome. nih.gov

Cyclization Reactions for Fused Heterocycles

The phenylpyridine core of this compound is a suitable precursor for constructing polycyclic aromatic compounds, such as azafluorenones, through intramolecular cyclization reactions.

The synthesis of 2-azafluorenones from 4-arylpyridine precursors using polyphosphoric acid (PPA) is a well-established method for creating fused heterocyclic systems. researchgate.netuni-muenchen.de This reaction proceeds via an intramolecular Friedel-Crafts-type acylation. dokumen.pub Although the specific cyclization of this compound is not detailed, the general mechanism applied to related 4-arylpyridine-3-carboxylic acids demonstrates the potential pathway. researchgate.net In this process, the carboxylic acid function on the pyridine ring is activated by PPA and subsequently attacks the adjacent phenyl ring, leading to ring closure and the formation of the tricyclic azafluorenone structure after dehydration. researchgate.netorganic-chemistry.org This methodology is significant for producing onychine and related 4-azafluorenones, which are of interest for their biological activities. researchgate.net

| Reactant Type | Reagent | Product Type | Reference |

| 4-Arylpyridine-3-carboxylic acid | Polyphosphoric Acid (PPA) | 2-Azafluorenone | researchgate.net |

| 3-Mesitoyl-4-phenylpyridine | Polyphosphoric Acid (PPA) | 2-Azafluorenone | researchgate.net |

Fluorination and Halogenation Reactions

Introducing fluorine into heterocyclic compounds can drastically alter their biological and physicochemical properties. Electrophilic fluorination is a key strategy for synthesizing fluorinated nicotinates.

A modern approach to synthesizing fluorinated nicotinates involves the electrophilic fluorination of dihydropyridine (B1217469) precursors using reagents like Selectfluor® (F-TEDA-BF4). nih.govmdpi.com This method allows for the creation of novel fluorinated 3,6-dihydropyridines from 1,2-dihydropyridine precursors. mdpi.com These fluorinated dihydropyridines can then be readily converted to the corresponding fluorinated pyridines. nih.govmdpi.com

Specifically, a new synthetic route to methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates has been developed through the fluorination of either 1,2-dihydropyridines or 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines with Selectfluor®. mdpi.com The reaction of 1,2-dihydropyridines with Selectfluor® in acetonitrile (B52724) at 0 °C yields a mixture of diastereomeric 3-fluoro-3,6-dihydropyridines. mdpi.com Further reaction with Selectfluor® can lead to a mixture of the desired methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates and the corresponding 2-methylpyridines. mdpi.com

| Precursor | Reagent | Product | Yield (%) | Reference |

| 1,2-dihydropyridines | Selectfluor® | 3-fluoro-3,6-dihydropyridines | Not specified | mdpi.com |

| 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines | Selectfluor® (2 equiv.) | Methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates | 21-43 | mdpi.com |

| 1,2-dihydropyridines | Selectfluor® (3 equiv.) | Methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates | 21-43 | mdpi.com |

The mechanism is believed to involve the initial attachment of Selectfluor® to the double bond of the dihydropyridine, forming an ammonium (B1175870) salt intermediate which then decomposes to the fluorinated product. mdpi.com This method provides a convenient pathway for accessing these specialized fluorine-containing heterocycles. nih.govresearchgate.net

Oxidation Reactions

The this compound molecule contains two primary sites susceptible to oxidation: the pyridine nitrogen and the side-chain ethyl group (in related precursors) or ester group. The oxidation of the pyridine nitrogen leads to the formation of N-oxides, a class of compounds with emerging therapeutic applications. organic-chemistry.orgnih.gov Common reagents for this transformation include hydrogen peroxide in the presence of catalysts or anhydrides, m-chloroperoxybenzoic acid (mCPBA), and sodium perborate (B1237305) in acetic acid. organic-chemistry.orgrsc.org

Oxidation of alkyl side-chains on the pyridine ring to carboxylic acids is another important transformation. For instance, the oxidation of 2-methyl-5-ethylpyridine to 6-methylnicotinic acid can be achieved at elevated temperatures using a mixture of sulfuric acid and nitric acid. google.com The resulting carboxylic acid can then be esterified. google.com While direct oxidation of the ester group of this compound is less common, hydrolysis of the ester to the corresponding carboxylic acid is a standard reaction, which can then be followed by other transformations.

Conversion of Dihydropyridines to Arylpyridines (e.g., with o-Chloranil)

The synthesis of 4-arylpyridines and related structures often proceeds through dihydropyridine intermediates. photonics.ru A crucial step in these synthetic sequences is the aromatization of the dihydropyridine ring to form the stable pyridine system. One effective and widely used reagent for this oxidation is tetrachloro-1,4-benzoquinone, commonly known as o-chloranil. photonics.ruclockss.org

The general strategy involves the regioselective addition of an organometallic reagent, such as a Grignard or organozinc reagent, to an activated pyridinium (B92312) salt, like an N-acyl or N-alkoxycarbonyl derivative. clockss.orgresearchgate.net This addition reaction forms an unstable dihydropyridine intermediate, which is not typically isolated but is directly subjected to oxidation. photonics.ru The use of o-chloranil for the subsequent aromatization is advantageous as it is a powerful oxidant that often provides the desired pyridine product in good yields. clockss.org For instance, the reaction of mixed zinc aryl organometallics with 1-ethoxycarbonylpyridinium chlorides, followed by oxidation with o-chloranil in refluxing toluene, has proven to be a successful method for preparing various 3-substituted 4-arylpyridines. clockss.org

The versatility of this method is demonstrated by its application in the synthesis of various substituted pyridines. The table below summarizes findings from syntheses employing o-chloranil for the aromatization of dihydropyridine intermediates.

Green Chemistry Approaches in Nicotinate Synthesis

In recent years, the principles of green chemistry have become integral to the development of new synthetic methods, aiming to reduce environmental impact through the use of sustainable materials, energy efficiency, and waste reduction. The synthesis of nicotinate derivatives has also benefited from these advancements.

A notable development is a green and concise synthesis of nicotinamide (B372718) derivatives starting from methyl nicotinate, which utilizes biocatalysis in a continuous-flow microreactor. nih.govnih.govrsc.org This innovative approach employs Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, as a reusable and efficient catalyst for the aminolysis of methyl nicotinate. nih.govresearchgate.net The reaction is performed in tert-amyl alcohol, which is considered a more environmentally friendly solvent compared to alternatives like acetonitrile. nih.govresearchgate.net

This sustainable method offers significant advantages over traditional batch processing. nih.gov When conducted in a continuous-flow microreactor, the synthesis of various nicotinamide derivatives achieves high yields, ranging from 81.6% to 88.5%, with a remarkably short residence time of just 35 minutes at 50°C. rsc.orgnih.govnih.gov In contrast, the equivalent reaction in a conventional batch reactor requires 24 hours to achieve a comparable, though slightly lower, yield. rsc.orgnih.gov This highlights the efficiency of combining biocatalysis with microreactor technology, providing a promising strategy for the rapid and sustainable production of valuable nicotinate-derived compounds. nih.gov

The data below compares the enzymatic synthesis of N-isobutylnicotinamide from methyl nicotinate and isobutylamine (B53898) in a continuous-flow microreactor versus a traditional batch reactor, illustrating the significant improvements in reaction time and efficiency. rsc.orgnih.gov

Table 2: Comparison of Continuous-Flow vs. Batch Synthesis of N-isobutylnicotinamide

| Parameter | Continuous-Flow Reactor | Batch Reactor |

|---|---|---|

| Method | Feed 1: Methyl nicotinate in tert-amyl alcoholFeed 2: Isobutylamine in tert-amyl alcohol | Shaker reactor with all components mixed |

| Catalyst | Novozym® 435 (870 mg) | Novozym® 435 (870 mg) |

| Temperature | 50 °C | 50 °C |

| Reaction Time | 35 minutes | 24 hours |

| Isolated Yield | 86.2% | 81.6% |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. The ¹H NMR spectrum for Methyl 5-phenylnicotinate would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl ring, and the methyl ester group. The integration of these signals confirms the number of protons in each environment, while their splitting patterns reveal adjacent proton-proton couplings.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Quaternary carbons, such as those at the junction of the rings and the carbonyl carbon of the ester, are readily identified. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are for illustrative purposes; actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H2 (Pyridine) | 9.0 - 9.2 | 150 - 152 |

| H4 (Pyridine) | 8.4 - 8.6 | 137 - 139 |

| H6 (Pyridine) | 8.8 - 9.0 | 148 - 150 |

| Phenyl Protons | 7.3 - 7.6 | 127 - 130 |

| Methyl (-OCH₃) | 3.9 - 4.1 | 52 - 54 |

| C3 (Pyridine) | - | 125 - 127 |

| C5 (Pyridine) | - | 135 - 137 |

When one-dimensional spectra are complex or exhibit overlapping signals, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment. github.io

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. uvic.ca For this compound, COSY would show correlations between adjacent protons on the pyridine ring (H2-H4, H4-H6) and within the phenyl ring, confirming their connectivity and helping to build the spin systems of the molecule. github.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu It is significantly more sensitive than older techniques and clearly distinguishes between CH, CH₂, and CH₃ groups. columbia.edu For this molecule, HSQC would show a cross-peak connecting the methyl protons to the methyl carbon and each aromatic proton to its respective carbon, confirming their direct attachment and resolving any ambiguity from the 1D spectra. magritek.com

1H NMR and 13C NMR for Molecular Structure Confirmation

Vibrational Spectroscopy

FT-IR spectroscopy is a rapid and sensitive method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. Analysis of the spectrum confirms the presence of the ester and the aromatic pyridine and phenyl rings. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1710 - 1730 |

| C-O (Ester) | Stretch | 1250 - 1300 |

| C=C / C=N (Aromatic Rings) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 2960 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scienceready.com.au HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula. The monoisotopic mass of this compound (C₁₃H₁₁NO₂) is 213.07898 Da. uni.lu

During mass spectrometry analysis, particularly with hard ionization techniques like electron impact (EI), the molecular ion can break apart into smaller, charged fragments. acdlabs.com This fragmentation pattern is reproducible and provides valuable structural information. tutorchase.com For this compound, common fragmentation pathways would likely involve the cleavage of the ester group, such as the loss of the methoxy (B1213986) radical (•OCH₃) or the carbomethoxy group (•COOCH₃). libretexts.org

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of analysis by measuring the collision cross section (CCS) of an ion, which relates to its size and three-dimensional shape in the gas phase. chemrxiv.orgnih.gov While experimental data is ideal, predicted CCS values serve as a valuable reference for structural confirmation. mdpi.comnih.gov These values are specific to the ion's adduct form (e.g., protonated, sodiated). uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 214.08626 | 145.3 |

| [M+Na]⁺ | 236.06820 | 153.3 |

| [M-H]⁻ | 212.07170 | 150.9 |

| [M+NH₄]⁺ | 231.11280 | 162.3 |

| [M+K]⁺ | 252.04214 | 150.5 |

Computational Chemistry and Theoretical Studies of Methyl 5 Phenylnicotinate and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in characterizing the properties of derivatives of Methyl 5-phenylnicotinate. These calculations offer a detailed picture of the molecule's geometry, electronic landscape, and energetic profile.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to optimize the molecular geometry of various derivatives of this compound. For instance, studies on Schiff base derivatives like 4-(4-(alkoxy)phenylimino)methyl)phenyl nicotinate (B505614) have utilized DFT calculations at the B3LYP/6-311g(d,p) level to determine their optimized structures. mdpi.com Similarly, the geometries of chair- and V-shaped supramolecular complexes involving 4-(4-(hexyloxyphenylazo)methyl)phenyl nicotinate have been estimated using DFT at the B3LYP 6-31G(d,p) basis set. mdpi.com These calculations are crucial as they provide the foundational geometric parameters necessary for further analysis of other molecular properties. The absence of imaginary frequencies in the calculation results confirms the stability of the optimized geometries. mdpi.com

Several important quantum chemical parameters have been calculated for derivatives of this compound to understand their electronic behavior and reactivity. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO/LUMO Energies and Orbital Energy Gap: The HOMO and LUMO energies are fundamental in describing the electron-donating and accepting abilities of a molecule, respectively. mdpi.com The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comchemmethod.com For a series of 4-(4-(alkoxy)phenylimino)methyl)phenyl nicotinate derivatives, these values have been calculated to understand how the length of the alkoxy chain affects the electronic properties. mdpi.com A smaller HOMO-LUMO gap generally suggests a higher reactivity. mdpi.com

Ionization Energy and Electron Affinity: The ionization energy (IE) and electron affinity (EA) are related to the HOMO and LUMO energies, respectively, through Koopmans' theorem. mdpi.com These parameters provide a measure of the energy required to remove an electron and the energy released when an electron is added to the molecule. For certain nicotinate derivatives, a lower calculated ionization potential has been correlated with a more basic nature. researchgate.net

The following table summarizes some of the calculated quantum chemical parameters for a representative nicotinate derivative.

| Parameter | Value |

| HOMO Energy | Varies with derivative structure |

| LUMO Energy | Varies with derivative structure |

| Orbital Energy Gap (ΔE) | Varies with derivative structure |

| Ionization Energy (IE) | Varies with derivative structure |

| Electron Affinity (EA) | Varies with derivative structure |

Note: Specific numerical values are highly dependent on the exact molecular structure of the derivative and the computational methods used.

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the reactive sites of a molecule for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netnih.gov The MESP map visualizes the electrostatic potential on the electron density surface, where different colors represent different potential regions. Typically, red indicates negative potential (electron-rich areas, prone to electrophilic attack), blue indicates positive potential (electron-poor areas, prone to nucleophilic attack), and green represents neutral potential. nih.gov

For derivatives of this compound, such as the supramolecular complexes of 4-(4-(hexyloxy)phenylazo)methyl)phenyl nicotinate, MESP analysis has been used to understand intermolecular interactions. mdpi.comnih.gov The distribution of electrostatic potential across the molecule helps in predicting how it will interact with other molecules, which is particularly important in the study of liquid crystals and supramolecular assemblies. mdpi.com

Mulliken atomic charge analysis is a method for partitioning the total electron population of a molecule among its constituent atoms. openmx-square.org This analysis provides insights into the charge distribution within the molecule, which influences many molecular properties including dipole moment and electronic structure. In studies of nicotinate derivatives and related compounds, Mulliken charge analysis, often performed using DFT calculations, has shown that electronegative atoms like oxygen and nitrogen typically carry negative charges, while hydrogen atoms tend to have positive charges. researchgate.net The charge distribution can explain the formation and stability of different phases in liquid crystalline materials. rsc.org

Below is a hypothetical representation of Mulliken charges for selected atoms in a this compound derivative.

| Atom | Mulliken Charge (a.u.) |

| Oxygen (carbonyl) | Negative |

| Nitrogen (pyridine) | Negative |

| Carbon (carbonyl) | Positive |

| Hydrogen atoms | Positive |

Note: The actual values depend on the specific derivative and the basis set used in the calculation.

Theoretical calculations of thermodynamic parameters such as thermal energy, enthalpy, and Gibbs free energy are crucial for understanding the stability and reaction energetics of molecules. These parameters are often calculated using DFT in conjunction with frequency calculations. mdpi.comuni-muenchen.de For a series of 4-(4-(alkoxy)phenylimino)methyl)phenyl nicotinate derivatives, these thermal parameters have been estimated at room temperature. mdpi.com The calculations showed that as the length of the alkoxy chain increases, the predicted total energy of the corresponding hydrogen-bonded complexes also increases. rsc.org These theoretical thermodynamic data can be correlated with experimental findings from techniques like differential scanning calorimetry (DSC). mdpi.comrsc.org

The following table presents the types of thermodynamic data that can be obtained from these calculations.

| Thermodynamic Parameter | Description |

| Thermal Energy (E) | The total internal energy of the molecule at a given temperature. |

| Enthalpy (H) | The sum of the internal energy and the product of pressure and volume. |

| Gibb’s Free Energy (G) | A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

Mulliken Atomic Charge Analysis

Molecular Modeling and Simulation

While extensive quantum chemical calculations have been performed on derivatives of this compound, detailed molecular modeling and simulation studies, such as molecular dynamics (MD) or Monte Carlo simulations, for the parent compound or its derivatives are not extensively reported in the reviewed literature. Such simulations could provide valuable information on the dynamic behavior of these molecules, including their conformational changes and interactions in condensed phases. scifiniti.commdpi.com

Molecular Docking for Ligand-Target Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the interaction between a small molecule ligand and a protein's active site.

In the context of this compound derivatives, molecular docking studies have been instrumental in evaluating their potential as inhibitors of various enzymes. For instance, derivatives have been docked against the Bacillus subtilis Obg protein, a potential antibacterial target. banglajol.info These studies reveal that the glucopyranoside derivatives of methyl nicotinate can form strong interactions with key amino acid residues like ARG236 and ARG238 within the active site. banglajol.info Similarly, isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, with docking studies helping to rationalize the observed inhibitory activity and selectivity by examining the binding interactions within the COX-1 and COX-2 active sites. nih.gov

The process typically involves preparing the 3D structures of both the ligand (the this compound derivative) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring them based on a force field that estimates the binding affinity. The results can highlight crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, docking of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives with the 5HT_1A receptor has shown interactions for several compounds, providing a biophysical calculation of their complexation. mdpi.com

Interactive Data Table: Molecular Docking of Nicotinate Derivatives

| Derivative Class | Target Enzyme/Receptor | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Methyl α-D-glucopyranoside nicotinate | Bacillus subtilis Obg protein | ARG236, ARG238, LYS156, PRO91, GLU333 | Not explicitly stated | banglajol.info |

| Isoxazole-carboxamide nicotinate | COX-2 | Ideal binding interactions | Not explicitly stated | nih.gov |

| Pyrano-pyrido-thieno-pyrimidine | 5HT_1A Receptor | Not explicitly specified | Not explicitly stated | mdpi.com |

| Guanosine derivatives | SARS-CoV-2 RdRp | Not explicitly specified | Tighter than remdesivir | rsc.org |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinities

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

For derivatives of this compound, MD simulations can be used to assess the stability of the docked poses and to calculate binding free energies with greater accuracy. For example, MD simulations of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives with tyrosinase showed that a potent inhibitor formed a stable complex throughout the simulation. nih.gov Similarly, MD simulations of 5-methylpyrimidine (B16526) pyridine (B92270) derivatives as EGFR inhibitors have been used to understand the binding mechanism and the influence of different substitutions on inhibitory activity. nih.gov

Interactive Data Table: Molecular Dynamics Simulation Parameters

| System | Force Field | Software | Simulation Time | Key Findings | Reference |

| Kojic acid fused pyran derivatives + Tyrosinase | Not specified | Not specified | Not specified | Stable complex formation | nih.gov |

| 5-Methylpyrimidine pyridine derivatives + EGFR | Not specified | Gaussian 09 | Not specified | Elucidation of binding mechanism | nih.gov |

| PDE5 + Evodiamine | Amber99SB-ILDN, GAFF | Not specified | 200 ns | Stable complex after 50 ns | mdpi.com |

| Guanosine derivatives + SARS-CoV-2 RdRp | Not specified | Not specified | Not specified | Tighter binding than remdesivir | rsc.org |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgcollaborativedrug.com Computational approaches play a crucial role in modern SAR by quantifying the relationship between molecular descriptors and activity, a field known as Quantitative Structure-Activity Relationship (QSAR).

For this compound derivatives, computational SAR studies can identify the key structural features responsible for their desired properties. By analyzing a series of related compounds with varying substituents, it is possible to build predictive models. For example, in a series of thioalkyl derivatives of pyridine, SAR analysis helped identify the pharmacophore functional groups responsible for the observed psychotropic effects. nih.gov The study of phenethylamine (B48288) and tryptamine (B22526) derivatives revealed that phenethylamines generally have a higher affinity for the 5-HT2A receptor. biomolther.org

These studies often involve calculating a wide range of molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Statistical methods like multiple linear regression or machine learning algorithms are then used to build a QSAR model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Prediction of Conformational Properties and Steric Effects

The three-dimensional conformation of a molecule is critical to its biological activity and physical properties. Computational methods, particularly quantum mechanics calculations and molecular mechanics, are powerful tools for predicting the preferred conformations and understanding the steric effects of different substituents.

For derivatives of this compound, theoretical calculations such as Density Functional Theory (DFT) have been used to optimize their geometries and predict their conformational properties. rsc.orgresearchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles of the most stable conformers. For example, DFT calculations on 4-(4-(hexyloxyphenylimino)methyl)phenyl nicotinate derivatives showed non-coplanar structures. researchgate.net Studies on β-amino acids have shown that solvation can stabilize different conformations relative to the gas phase. scirp.org

Understanding the conformational preferences and steric bulk of different groups on the phenyl and nicotinate rings is crucial for designing molecules that can fit optimally into a target binding site. For instance, the steric effect of a chlorine atom's substitution position was found to be a major factor influencing the inhibitory activity of certain EGFR inhibitors. nih.gov These computational predictions of molecular shape and steric hindrance are invaluable for rational drug design.

Correlation of Theoretical Predictions with Experimental Data

The ultimate validation of computational models comes from their correlation with experimental data. researchgate.net A strong correlation between theoretical predictions and experimental results builds confidence in the computational models and allows for their predictive power to be harnessed effectively.

In the study of this compound derivatives, theoretical data from DFT calculations have been compared with experimental results from techniques like FT-IR and NMR spectroscopy, as well as thermal analysis (DSC). rsc.orgmdpi.comresearchgate.net For example, the calculated IR frequencies of hydrogen-bonded complexes of a phenyl nicotinate derivative were found to be consistent with the experimental FT-IR spectra, confirming the formation of the intended supramolecular structures. rsc.org Similarly, the thermal and geometrical parameters estimated from DFT calculations for a series of 4-(4-(alkoxy)phenylimino)methyl)phenyl nicotinate derivatives were in agreement with experimental data. researchgate.netresearchgate.net

Discrepancies between theoretical and experimental data can also be informative, often pointing to factors not included in the computational model, such as solvent effects or intermolecular interactions in the solid state. The iterative process of comparing theoretical predictions with experimental validation is a cornerstone of modern chemical research, leading to a deeper understanding of molecular behavior.

Interactive Data Table: Correlation of Theoretical and Experimental Data

| Theoretical Method | Experimental Technique | Studied Property | Correlation | Reference |

| DFT (B3LYP/6-31G(d,p)) | FT-IR | Vibrational frequencies (C=O, C=N) | Consistent, confirmed H-bonding | rsc.org |

| DFT (B3LYP/6-311g(d,p)) | DSC, POM | Thermal and geometrical parameters | Agreement with experimental data | researchgate.netresearchgate.net |

| DFT | Not specified | Nucleophilic regions | Revealed at ester oxygen | vulcanchem.com |

| DFT | Not specified | Geometrical structures | Showed non-coplanar structures | researchgate.net |

Biological Activities and Pharmacological Research Relevant to Methyl 5 Phenylnicotinate Analogues

Neuroprotective and Neurological Disorder Research

The structural framework of methyl 5-phenylnicotinate is a key component in a variety of derivatives that have been explored for their potential in treating neurological disorders, most notably Alzheimer's disease. This research has primarily focused on their ability to inhibit key enzymes involved in the disease's progression and to protect neurons from toxic insults.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

A central strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). heraldopenaccess.usmdpi.com A deficiency in acetylcholine is a well-established characteristic of the disease. nih.gov By inhibiting these enzymes, the levels of acetylcholine in the brain can be increased, leading to improved cognitive function. mdpi.com Many analogues of this compound have been synthesized and evaluated for their ChE inhibitory activity. nih.govnih.govresearchgate.net

Research has shown that certain nicotinate (B505614) derivatives exhibit selectivity in their inhibition of cholinesterases from different species. For instance, a series of pyridonepezils and quinolinodonepezils were found to be more potent and selective inhibitors of EeAChE compared to hAChE. acs.orgnih.gov Specifically, ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate (16) was identified as a particularly potent and selective inhibitor of EeAChE. acs.orgnih.gov In contrast, other derivatives, such as donepezil-hydrazine nicotinate hybrids, have demonstrated a higher affinity for AChE over BuChE. scielo.brscielo.brrsc.org Similarly, certain xanthine (B1682287) derivatives have shown selective inhibition of hAChE with no significant activity against hBuChE. researchgate.net The selectivity for AChE over BuChE is often considered a desirable trait, as AChE is the primary enzyme responsible for acetylcholine hydrolysis in the brain. heraldopenaccess.us

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. A variety of nicotinate derivatives have demonstrated significant inhibitory activity. For example, ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate (18) was found to be a potent and selective inhibitor of hAChE with an IC₅₀ value of 0.25 ± 0.02 μM. acs.orgnih.gov The related compound, ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate (16), showed even greater potency against EeAChE with an IC₅₀ of 0.0167 ± 0.0002 μM. acs.orgnih.gov Other notable examples include donepezil-hydrazine nicotinate derivatives, with one compound exhibiting an exceptionally low IC₅₀ of 1.087 × 10⁻⁵ μM for AChE. scielo.brrsc.org Tacrine-hydrazinonicotinamide hybrids have also been investigated, with some showing strong affinity for AChE. nih.gov The table below summarizes the IC₅₀ values for several nicotinate derivatives.

| Compound Name | Target Enzyme | IC₅₀ Value (µM) |

| Ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate (18) | hAChE | 0.25 ± 0.02 |

| Ethyl 6-(2-(1-benzylpiperidin-4-yl)ethylamino)-5-cyano-2-methyl-4-phenylnicotinate (16) | EeAChE | 0.0167 ± 0.0002 |

| Donepezil-hydrazine nicotinate derivative (Compound 9) | AChE | 1.087 x 10⁻⁵ |

| N'-(2-(4-benzylpiperidin-yl)acyl hydrazone derivative (Compound 51) | AChE | 53.1 |

| N'-(2-(4-benzylpiperidin-yl)acyl hydrazone derivative (Compound 51) | BuChE | 67.3 |

Human Acetylcholinesterase (hAChE) and Equine Erythrocyte Acetylcholinesterase (EeAChE) Selectivity

Mitigation of Amyloid-Beta (Aβ)-Induced Neurotoxicity

The accumulation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a primary pathological hallmark of Alzheimer's disease. mdpi.com These Aβ aggregates are known to induce neuronal cell death and synaptic dysfunction. nih.govnih.gov Several analogues of this compound have demonstrated the ability to protect neuronal cells from Aβ-induced toxicity. acs.orgnih.gov For instance, compounds such as phenoxyalkylamino-4-phenylnicotinates (2 and 7), a phenoxyalkoxybenzylidenemalononitrile (13), and pyridonepezils (17 and 18) significantly prevented the decrease in cell viability caused by Aβ₁₋₄₂. acs.orgnih.gov Furthermore, these compounds were effective in preventing the Aβ₁₋₄₂-induced enhancement of AChE activity, a phenomenon observed in neurons challenged with the toxic peptide. nih.gov This neuroprotective action suggests that these molecules may offer a disease-modifying potential beyond simple symptomatic relief. nih.gov

Modulation of Voltage-Dependent Ca²⁺ Channels and Nicotinic Receptors

Dysregulation of calcium homeostasis is another critical factor in the neurodegenerative process of Alzheimer's disease. mdpi.com Some this compound analogues have been shown to modulate the activity of voltage-dependent calcium channels. acs.org Specifically, compounds 2, 7, 12, 13, 17, and 18 were found to act as antagonists of these channels, significantly preventing the influx of Ca²⁺ evoked by KCl depolarization. acs.org This action could contribute to their neuroprotective effects by preventing calcium overload, which can trigger cell death pathways.

In addition to their effects on cholinesterases and calcium channels, some nicotinic acid derivatives have been investigated for their ability to modulate nicotinic acetylcholine receptors (nAChRs). nih.govmdpi.com These receptors are crucial for learning and memory, and their numbers are reduced in the brains of Alzheimer's patients. nih.gov Allosteric modulation, which involves binding to a site on the receptor distinct from the agonist binding site, is a promising strategy to enhance nAChR function without causing the tolerance seen with direct agonists. nih.gov While direct evidence for this compound analogues as nAChR modulators is still emerging, the nicotinic core of these molecules makes this a plausible and interesting area for future research. The modulation of nAChRs can have complex effects, including both enhancement and inhibition of receptor activity, depending on the specific compound and receptor subtype. nih.govunimib.it

Antimicrobial Research

While the primary focus of research on this compound analogues has been on their neuroprotective properties, there is also emerging interest in their potential as antimicrobial agents. The pyridine (B92270) ring, a core component of the this compound structure, is present in many compounds with known biological activity, including antimicrobial effects. researchgate.net Research into the antimicrobial properties of various phytochemicals has shown that compounds containing heterocyclic rings, such as the pyridine ring, can exhibit activity against a range of bacteria and fungi. nih.gov For example, studies on plant extracts have identified various compounds, including those with pyridine moieties, that show significant antibacterial activity. d-nb.infofrontiersin.org Although specific studies focusing solely on the antimicrobial activity of this compound and its close analogues are not extensive, the chemical class to which it belongs suggests that this could be a fruitful area for future investigation.

Efficacy Against Bacterial Strains (e.g., Gram-positive and Gram-negative bacteria)

The search for new antibiotics is driven by the rise of multidrug-resistant (MDR) bacterial pathogens. nih.gov Derivatives containing structural elements similar to this compound have been evaluated for their antibacterial potential.

Studies on substituted 5-methylbenzo[c]phenanthridinium derivatives, which incorporate both methyl and phenyl groups, have demonstrated significant antibacterial activity. nih.govnih.gov For instance, while the parent compound 2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridinium chloride showed only weak activity, the addition of a phenyl substituent at the 1- or 12-position dramatically increased its efficacy against strains of Staphylococcus aureus (Gram-positive) and Enterococcus faecalis (Gram-positive). nih.gov The 1-biphenyl derivative was found to be particularly potent against these bacteria. nih.gov

The activity of these compounds was assessed using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a compound that inhibits at least 90% of bacterial growth. nih.gov Sanguinarine, a related benzophenanthridine alkaloid, showed significant activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of S. aureus, as well as modest activity against vancomycin-sensitive (VSE) and vancomycin-resistant (VRE) strains of E. faecalis. nih.gov The introduction of a phenyl group to a less active core structure markedly improved performance against these challenging MDR strains. nih.govnih.gov

Table 1: Antibacterial Activity of Selected Benzo[c]phenanthridinium Derivatives Data sourced from literature on substituted 5-methylbenzo[c]phenanthridinium derivatives. nih.gov

| Compound | Substituent | Target Strain | Activity Level |

| Sanguinarine | - | S. aureus (MSSA, MRSA) | Significant |

| Sanguinarine | - | E. faecalis (VSE, VRE) | Modest |

| Parent Compound (6) | Tetramethoxy-5-methyl | All tested strains | Weak (MIC >64 µg/ml) |

| Derivative (7,8) | Phenyl group added to (6) | All tested strains | Substantially Increased |

| Derivative (9) | 1-biphenyl group added to (6) | All tested strains | Particularly Active |

Antifungal Properties

Analogues containing the core motifs of this compound have also been explored for their effectiveness against various fungal pathogens. The development of new antifungal agents is critical for treating infections, especially those caused by resistant strains. nih.gov

Research into 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives, which feature both aryl (phenyl) and methyl groups, showed notable antifungal activity. scielo.org.co These compounds were tested against a panel of clinically important fungi, including yeasts, hialohyphomycetes, and dermatophytes, which cause superficial infections of the skin, hair, and nails. scielo.org.co

In a separate study on β-carboline analogues, which can be synthesized from tryptamine (B22526) derivatives, structure-activity relationship (SAR) analysis revealed that certain substituents significantly influence antifungal efficacy against phytopathogenic fungi. mdpi.com For example, compounds with an electron-donating group, such as a methyl group (CH₃), sometimes showed lower antifungal activity compared to analogues with halogenated groups. mdpi.com Furthermore, the presence of a methoxy (B1213986) group (OCH₃) on the β-carboline structure, as seen in compounds derived from 5-methoxytryptamine, generally resulted in lower activity compared to their unsubstituted counterparts. mdpi.com For instance, against V. mali, the inhibition rates for a series of analogues were consistently higher when the R group was -H compared to when it was -OCH₃. mdpi.com

One study on 2,4,5 trisubstituted-1,2,3-triazole analogues identified several compounds as promising antifungal agents against Candida parapsilosis, Candida albicans, Candida tropicalis, Aspergillus niger, and Trichophyton rubrum. nih.gov This highlights the broad potential of heterocyclic compounds in antifungal research.

Table 2: Antifungal Activity of Selected β-Carboline Analogues Data derived from studies on C1-substituted acylhydrazone β-carboline analogues against various phytopathogenic fungi at a concentration of 50 μg/mL. mdpi.com

| Compound ID | R Group | R¹ Group | Inhibition Rate vs. V. mali (%) | Inhibition Rate vs. F. oxysporum (%) |

| 9n | -H | 4-NO₂ | 54.9 | 64.5 |

| 9o | -H | 3-NO₂ | 52.1 | 63.0 |

| 10n | -OCH₃ | 4-NO₂ | 48.5 | 58.9 |

| 10o | -OCH₃ | 3-NO₂ | 47.7 | 56.4 |

| Hymexazol (Control) | - | - | 45.3 | 55.4 |

Anti-inflammatory and Antioxidant Properties of Nicotinate Derivatives

Nicotinate derivatives, belonging to the vitamin B3 family, are well-regarded for their anti-inflammatory and antioxidant effects. nih.gov Nicotinamide (B372718), a related compound, has been shown to reduce the expression and release of pro-inflammatory cytokines like TNF-α and IL-6, as well as prostaglandins, in human placental tissue. nih.gov It also mitigates oxidative stress by increasing the gene expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.gov

Synthetic nicotinate derivatives have been specifically designed as anti-inflammatory agents. nih.gov Two novel series of nicotinic acid derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Many of the synthesized compounds displayed highly potent and selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. nih.gov The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.gov Certain compounds in the study showed COX-2 inhibitory activity equipotent to the reference drug celecoxib (B62257) and were found to be potent anti-inflammatory agents in in vivo tests. nih.gov

Furthermore, metal complexes of nicotinic acid have demonstrated antioxidant properties. A copper(I)-nicotinate complex was shown to reduce oxidative stress by decreasing levels of myeloperoxidase (MPO) and nitric oxide (NO), and increasing total antioxidant capacity (TAC) in brain tissue in an animal model. ijpras.com This suggests that nicotinate structures can play a role in mitigating cellular damage caused by reactive oxygen species. ijpras.com

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug discovery, guiding the rational design of more potent and selective compounds. nih.gov

The nature and position of substituents on a core scaffold like nicotinate are critical determinants of pharmacological effect.

Phenyl Group: The presence of a phenyl group often enhances biological activity. In the case of 5-methylbenzo[c]phenanthridinium derivatives, adding a phenyl substituent was shown to dramatically increase antibacterial potency against both S. aureus and E. faecalis. nih.govnih.gov Similarly, in a series of chalcone-linked 5-phenyl-3-isoxazolecarboxylic acid methyl esters, the presence of the 5-phenyl group was a key feature of compounds with potent activity against Mycobacterium tuberculosis. nih.gov

SAR studies on anti-leishmanial β-carboline derivatives revealed that substitutions on the phenyl ring significantly modulated activity. For example, a methoxy or chloro group at the para position enhanced activity, while substitution at the ortho position with a methyl group also increased potency. aablocks.com

A study involving piperidine (B6355638) derivatives synthesized from this compound systematically explored how functional groups could modulate these properties. researchgate.net The research aimed to understand how different substituents in specific spatial arrangements influence basicity, lipophilicity, aqueous solubility, and membrane permeation. researchgate.net

Lipophilicity and Permeability: Lipophilicity, often expressed as the distribution coefficient (logD), is a key factor governing membrane permeation. mdpi.com For a molecule to effectively cross biological membranes, it generally needs a balance between lipophilicity (to enter the lipid bilayer) and hydrophilicity (to exit into the aqueous environment). mdpi.com The trifluoromethyl group (-CF₃), for instance, is known to enhance a compound's lipophilicity, which can improve its ability to penetrate cell membranes. Conversely, polar groups like hydroxyl (-OH) increase polarity and hydrogen-bonding capacity, which tends to improve aqueous solubility but may reduce membrane permeability. mdpi.com

Basicity (pKa): The basicity of a molecule affects its ionization state at physiological pH (around 7.4). This is critical because the ionized form of a drug often has higher aqueous solubility, while the neutral form is typically better at crossing lipophilic membranes. science.gov Modulating the pKa of nitrogen-containing heterocycles is a common strategy in drug design. researchgate.net

Aqueous Solubility: Adequate aqueous solubility is necessary for a drug to be absorbed and distributed throughout the body. The introduction of polar functional groups is a primary method for increasing a compound's solubility. mdpi.com

The interplay of these properties is complex. For example, strategies to increase solubility might inadvertently decrease permeability, and vice versa. mdpi.com Therefore, medicinal chemistry efforts often focus on finding an optimal balance of these physicochemical characteristics to achieve the desired biological effect. science.gov

Role As a Synthetic Intermediate and Privileged Scaffold in Drug Discovery

Methyl 5-phenylnicotinate as a Building Block in Organic Synthesis

This compound serves as a crucial building block in organic synthesis, providing a readily available platform for the construction of more complex molecular architectures. smolecule.com Its ester and phenyl-substituted pyridine (B92270) core allows for a variety of chemical transformations. The ester group can undergo reactions such as hydrolysis, amidation, or reduction to an alcohol, while the pyridine ring and the phenyl group can be subjected to various substitution reactions. smolecule.com This versatility makes it an important precursor for creating diverse libraries of compounds for biological screening. mdpi.com

The reactivity of the methyl nicotinate (B505614) moiety allows for its incorporation into a wide range of heterocyclic compounds. The presence of the phenyl group at the 5-position of the pyridine ring introduces a key structural element found in many biologically active molecules, influencing their physicochemical properties and their interactions with biological targets.

Scaffold Design and Optimization in Medicinal Chemistry

The concept of privileged scaffolds is central to modern drug discovery, referring to molecular frameworks that are able to bind to multiple biological targets with high affinity. ntnu.no The structure of this compound embodies characteristics of such a scaffold, making it a valuable starting point for the design of new drug candidates. nih.gov

The pyridine ring is a prominent heterocyclic scaffold found in a vast number of pharmaceuticals and bioactive compounds. nih.gov Its presence can significantly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for binding to biological targets and for improving aqueous solubility. Furthermore, the aromatic nature of the pyridine ring allows for various substitution patterns, enabling fine-tuning of the molecule's properties.

The rational design and optimization of bioactive molecules often involve subtle structural modifications to enhance their therapeutic properties. One such modification is the introduction of a methyl group, a phenomenon sometimes referred to as the "magic methyl" effect. Methylation can profoundly impact a molecule's conformation, metabolic stability, and binding affinity to its target. By occupying lipophilic pockets in a protein's binding site or by sterically influencing the molecule's preferred conformation, a strategically placed methyl group can lead to a significant increase in potency and selectivity. The methyl ester of this compound is a key feature that can be strategically retained or modified in the design of new bioactive compounds.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. dovepress.comnih.gov The this compound scaffold provides a defined three-dimensional structure that can be used as a template for pharmacophore modeling and virtual screening to identify new lead compounds. researchgate.net

Furthermore, the introduction of chiral centers during the synthesis of derivatives from this compound can lead to stereoisomers with distinct pharmacological activities. nih.govresearchgate.net The spatial arrangement of the phenyl group and other substituents relative to the pyridine ring can have a profound impact on how the molecule interacts with its biological target. Understanding these stereochemical contributions is critical for the development of potent and selective drugs. nih.govresearchgate.net

Rational Design and Optimization of Bioactive Molecules through Methylation Effects

Precursor for Bioactive Compounds with Enhanced Activities (e.g., Antitumor, Antiviral)

The this compound scaffold is a valuable precursor for the synthesis of compounds with potential therapeutic applications, including antitumor and antiviral activities. mdpi.commdpi.comresearchgate.net The pyridine and phenyl moieties are common features in many established anticancer and antiviral drugs. For instance, some nicotinic acid derivatives have been investigated for their potential as anticancer agents. mdpi.com While direct synthesis of potent antitumor or antiviral agents from this compound is an area of ongoing research, its structural motifs are present in compounds with demonstrated biological activity.

Research into related phenylnicotinate structures has shown promise. For example, derivatives of ethyl 2-methyl-4-phenylnicotinate have been identified as precursors for compounds with potential antitumor and antiviral properties. This suggests that the core phenyl-substituted pyridine structure is a viable starting point for the development of new therapeutic agents in these fields.

Table 1: Examples of Bioactive Scaffolds and Their Therapeutic Areas

| Scaffold | Therapeutic Area | Reference |

| Pyridine | Antiviral, Anticancer, Anti-inflammatory | nih.gov |

| Phenylnicotinate Derivatives | Anticancer, Antiviral | mdpi.com |

| Tacrine (B349632) | Alzheimer's Disease | nih.govscielo.br |

Synthesis of Tacrine Analogues and Other Drug Candidates

Tacrine was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. scielo.br The synthesis of tacrine analogues remains an active area of research aimed at developing new drugs with improved efficacy and reduced side effects. nih.govmdpi.com The core structure of tacrine is a tetrahydroacridine ring system.

While a direct synthesis of tacrine from this compound is not a standard route, the fundamental building blocks of tacrine analogues often involve substituted anilines and cyclic ketones. nih.gov The phenyl-substituted pyridine core of this compound can be chemically modified to generate precursors for tacrine-like structures. For example, the phenylnicotinate moiety can be envisioned as a component in the design of novel, simplified, or hybrid tacrine analogues that explore different binding interactions with acetylcholinesterase. The versatility of the this compound scaffold makes it a plausible starting point for the creative design of new cholinesterase inhibitors and other drug candidates.

Development of Complex Molecular Structures (e.g., Lysergic Acid Related Compounds)

This compound and its structural analogs have proven to be valuable precursors in the synthesis of intricate molecular architectures, most notably in the realm of ergot alkaloids and their derivatives. The ergoline (B1233604) ring system is the foundational structure of ergot alkaloids, which are a class of compounds known for their diverse and potent biological activities. nih.govmdpi.com These activities stem from their structural similarity to neurotransmitters like serotonin, dopamine, and noradrenaline, allowing them to interact with their respective receptors. nih.govrsc.org Lysergic acid, a prominent member of this family, is a key precursor for the semi-synthesis of various medicinally significant compounds. nih.govnih.gov

A notable example of the utility of a nicotinate derivative in this field is demonstrated in the synthesis of a key tricyclic intermediate by M. Julia and his team. nih.gov In their approach, they utilized methyl 6-methylnicotinate, a structural isomer of this compound, for the condensation with 5-bromoisatin. nih.gov This reaction was a critical step in forming a tricyclic system, which serves as a foundational scaffold for constructing the more complex tetracyclic ergoline core of lysergic acid. nih.gov The synthesis involved an aryne cyclization, followed by reduction and protection steps to yield the desired intermediate. nih.gov

The strategic incorporation of a substituted pyridine ring, such as the one present in this compound, allows for the construction of the C and D rings of the ergoline skeleton. The phenyl group at the 5-position can be envisioned as a handle for further functionalization or as a crucial element for influencing the electronic properties and reactivity of the pyridine ring, which is essential for subsequent annulation reactions to build the complete tetracyclic framework.

While direct use of this compound in a completed total synthesis of lysergic acid is not prominently documented in readily available literature, its structural motifs are present in various synthetic strategies aimed at lysergic acid analogs. The core principle involves leveraging the reactivity of the pyridine ring and the ester functionality to build complexity. For instance, the ester group can be reduced or transformed into other functional groups necessary for ring closure, and the pyridine ring can participate in cyclization reactions to form the piperidine (B6355638) D-ring of the ergoline system.

The development of novel synthetic routes to lysergic acid and its derivatives remains an active area of research, driven by the therapeutic potential of these compounds in treating conditions like migraines and Parkinson's disease, and the renewed interest in their psychoactive properties for potential psychiatric applications. rsc.orgnsf.gov The use of versatile and readily accessible building blocks like this compound and its isomers is crucial for the efficient and modular synthesis of these complex and medicinally important molecules.

Future Research Directions and Emerging Methodologies

Addressing Discrepancies and Variability in Bioactivity Data through Meta-Analysis Frameworks

The growing body of literature on the biological activities of Methyl 5-phenylnicotinate and its analogs presents a valuable resource. However, variations in experimental protocols, cell lines, and assay conditions can lead to discrepancies in reported bioactivity data. Meta-analysis offers a powerful statistical framework to synthesize data from multiple independent studies, identify sources of heterogeneity, and derive more robust estimates of biological effects. Future research should prioritize the application of meta-analysis to harmonize the existing data on the anticancer, antimicrobial, and other biological activities of this class of compounds. This approach will not only provide a clearer picture of their therapeutic potential but also guide the rational design of future studies.

Advanced Computational Approaches for Drug Design

The advent of powerful computational tools has revolutionized the drug discovery process, enabling the in-silico design and evaluation of novel therapeutic agents with greater speed and efficiency. cmu.edumdpi.comnih.gov

Integration of Machine Learning in Molecular Dynamics Simulations